molecular formula C19H22N2O4 B2955252 2-{4-[(hydroxyimino)methyl]-2-methoxyphenoxy}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 721916-24-1

2-{4-[(hydroxyimino)methyl]-2-methoxyphenoxy}-N-(2,4,6-trimethylphenyl)acetamide

Número de catálogo: B2955252
Número CAS: 721916-24-1
Peso molecular: 342.395
Clave InChI: YNRQMMJCNDHBTJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{4-[(Hydroxyimino)methyl]-2-methoxyphenoxy}-N-(2,4,6-trimethylphenyl)acetamide is a structurally complex acetamide derivative characterized by:

  • N-(2,4,6-Trimethylphenyl) substitution: The acetamide nitrogen is linked to a sterically hindered 2,4,6-trimethylphenyl group, which may influence crystallinity and solubility.
  • Acetamide backbone: The -NHCO- linkage provides rigidity and conjugation, common in pharmacologically active compounds .

While direct pharmacological or crystallographic data for this compound are absent in the provided evidence, its structural analogs highlight key trends in physicochemical and biological properties.

Propiedades

IUPAC Name

2-[4-[(E)-hydroxyiminomethyl]-2-methoxyphenoxy]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-12-7-13(2)19(14(3)8-12)21-18(22)11-25-16-6-5-15(10-20-23)9-17(16)24-4/h5-10,23H,11H2,1-4H3,(H,21,22)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRQMMJCNDHBTJ-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC2=C(C=C(C=C2)C=NO)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC2=C(C=C(C=C2)/C=N/O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

2-{4-[(hydroxyimino)methyl]-2-methoxyphenoxy}-N-(2,4,6-trimethylphenyl)acetamide, identified by its CAS number 721916-24-1, is a synthetic compound with potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure is characterized by the presence of a hydroxyimino group, methoxyphenoxy moiety, and a trimethylphenyl group. Its molecular formula is C19H22N2O4C_{19}H_{22}N_{2}O_{4}, which contributes to its unique biological properties.

The mechanism by which similar compounds exert their effects often involves disruption of bacterial cell membranes and inhibition of vital cellular processes. For example, HMB was shown to increase the release of intracellular proteins and nucleic acids from MRSA cells, indicating membrane integrity disruption as a key mechanism . It is hypothesized that 2-{4-[(hydroxyimino)methyl]-2-methoxyphenoxy}-N-(2,4,6-trimethylphenyl)acetamide may exhibit analogous mechanisms due to structural similarities.

Case Studies and Research Findings

Currently, there is a lack of direct case studies specifically focusing on the biological activity of 2-{4-[(hydroxyimino)methyl]-2-methoxyphenoxy}-N-(2,4,6-trimethylphenyl)acetamide. However, related compounds have been studied extensively:

  • Antibacterial Efficacy : Research indicates that compounds with similar functional groups can inhibit bacterial growth and biofilm formation significantly. For instance, studies on HMB have shown that it can dislodge up to 80% of preformed MRSA biofilms at effective concentrations .
  • In Vitro Studies : In vitro assays have been employed to assess the cytotoxicity and efficacy of related compounds against various bacterial strains. These studies typically utilize methods such as spot assays and growth curve analysis to validate findings.

Data Tables

Compound MIC (µg/ml) Biofilm Dislodgement (%) Mechanism
HMB102480Membrane disruption
Target CompoundTBDTBDTBD

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substitutions in the phenoxy group, acetamide side chain, or aryl substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name / CAS Key Features Molecular Formula Molecular Weight Notable Properties References
Target Compound 2-{4-[(Hydroxyimino)methyl]-2-methoxyphenoxy}-N-(2,4,6-trimethylphenyl)acetamide C₂₄H₂₇N₂O₅ ~435.5 (estimated) - Oxime group enhances polarity and hydrogen bonding.
- Methoxy and trimethylphenyl groups contribute to steric hindrance.
Inferred
N-(2,4,6-Trimethylphenyl)acetamide (TMPA) [] Simple acetamide with no phenoxy or oxime groups C₁₀H₁₃NO 163.22 - Monoclinic crystal system (Pn space group).
- Minimal steric hindrance compared to target compound.
2-(2-Ethylquinazolin-4-yl)oxy-N-(2,4,6-trimethylphenyl)acetamide [CAS 1111052-07-3] Quinazoline-oxygen linker instead of phenoxy-oxime C₂₁H₂₃N₃O₂ 349.43 - Higher predicted boiling point (487.7°C) due to extended aromaticity.
- Potential for π-π stacking interactions.
2-(1H-Benzimidazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide [CAS 172317-86-1] Benzimidazole substitution C₁₈H₁₉N₃O 293.36 - Heterocyclic nitrogen atoms may enhance bioactivity (e.g., antimicrobial potential).
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide [CAS 247592-74-1] Formyl and nitrophenyl groups C₁₇H₁₅N₂O₆ 349.31 - Electron-withdrawing nitro group reduces solubility.
- Formyl group offers reactivity for further derivatization.

Key Insights from Structural Comparisons

However, steric hindrance from the trimethylphenyl group may counteract this effect. Electron-withdrawing groups (e.g., nitro in CAS 247592-74-1) reduce solubility but enhance stability in hydrophobic environments .

Crystallographic Trends: Analogous N-(2,4,6-trimethylphenyl)acetamides exhibit monoclinic or triclinic crystal systems, with lattice constants influenced by side-chain substitutions . The oxime group in the target compound may disrupt crystallinity due to conformational flexibility.

Biological Activity Implications :

  • Benzimidazole-containing analogs (e.g., CAS 172317-86-1) demonstrate antimicrobial activity, suggesting that heterocyclic substitutions in the target compound could enhance bioactivity .
  • Quinazoline derivatives (CAS 1111052-07-3) highlight the role of extended aromatic systems in π-π interactions, which are critical for receptor binding .

Synthetic Flexibility :

  • The formyl group in CAS 247592-74-1 allows for Schiff base formation or condensation reactions, a strategy applicable to the target compound’s oxime group for further derivatization .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.